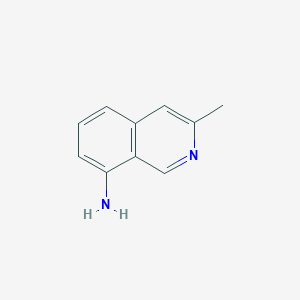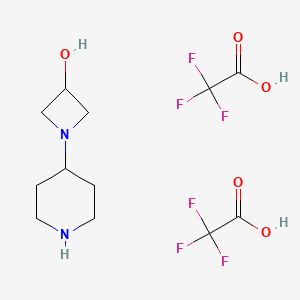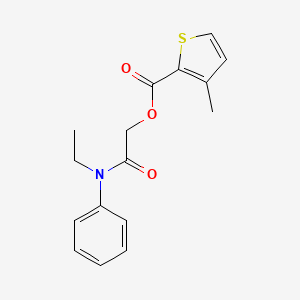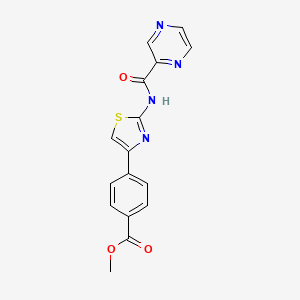
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, also known as MRS2179, is a purinergic P2Y1 receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione acts as an antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The P2Y1 receptor is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and inflammation. By blocking the P2Y1 receptor, 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione inhibits these processes and exerts its therapeutic effects.
Biochemical and Physiological Effects
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been shown to have various biochemical and physiological effects. It inhibits platelet aggregation, which is important in the prevention of thrombosis. It also inhibits vasoconstriction, which is important in the regulation of blood pressure. In addition, it has anti-inflammatory effects, which are important in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research of 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. One potential direction is the development of more potent and selective P2Y1 receptor antagonists. Another direction is the investigation of the therapeutic potential of 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione in other diseases, such as cancer and autoimmune diseases. Furthermore, the development of more effective delivery methods for 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione could improve its bioavailability and effectiveness in vivo.
Synthesemethoden
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can be synthesized through a multistep process starting from commercially available 2,6-dioxopurine. The first step involves the reaction of 2,6-dioxopurine with hexyl mercaptan in the presence of a base to yield the hexylsulfanyl derivative. The second step involves the reaction of the hexylsulfanyl derivative with 2-methoxyethyl bromide in the presence of a base to yield the final product, 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-thrombotic, and anti-cancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Eigenschaften
IUPAC Name |
8-hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-4-5-6-7-10-23-15-16-12-11(19(15)8-9-22-3)13(20)17-14(21)18(12)2/h4-10H2,1-3H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVPAPCEZTNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(3-methoxy-4-phenoxycarbonyloxyphenyl)methylideneamino]benzoate](/img/structure/B2482119.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2482121.png)


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2482124.png)
![Tert-butyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2482125.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-benzylacetamide](/img/structure/B2482127.png)
![7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482128.png)

![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)


![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)
![N-(2-chloro-4-methylphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2482139.png)